CLIP (human) (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. Dieses Peptid spielt eine entscheidende Rolle bei der Regulation verschiedener physiologischer Prozesse, darunter die Stressantwort und die Immunmodulation.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CLIP (human) (TFA) beinhaltet Festphasenpeptidsynthese (SPPS)-Techniken. TFA wird üblicherweise im Produktionsprozess verwendet, um synthetisierte Peptide von Festphasenharzen zu lösen . Der Prozess umfasst in der Regel die folgenden Schritte:

Kopplung: Aminosäuren werden sequenziell zu einer wachsenden Peptidkette hinzugefügt, die an einem festen Harz verankert ist.

Entschützung: Temporäre Schutzgruppen werden entfernt, um die Addition nachfolgender Aminosäuren zu ermöglichen.

Spaltung: Das Peptid wird mit TFA vom Harz abgespalten, wodurch auch die Schutzgruppen der Seitenkette entfernt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von CLIP (human) (TFA) folgt ähnlichen SPPS-Techniken, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von TFA im Spaltungsschritt ist entscheidend, um das endgültige Peptidprodukt mit hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CLIP (human) (TFA) involves solid-phase peptide synthesis (SPPS) techniques. Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The process typically includes the following steps:

Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

Deprotection: Temporary protecting groups are removed to allow for the addition of subsequent amino acids.

Cleavage: The peptide is cleaved from the resin using TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of CLIP (human) (TFA) follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of TFA in the cleavage step is critical for obtaining the final peptide product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CLIP (human) (TFA) unterliegt hauptsächlich Hydrolyse- und Oxidationsreaktionen. Die Trifluormethylgruppe in TFA ist sehr stabil und inert gegenüber den meisten chemischen Reaktionen .

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser und milde saure oder basische Bedingungen werden verwendet, um Peptidbindungen zu hydrolysieren.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden, um bestimmte Aminosäurereste innerhalb des Peptids zu oxidieren.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind kleinere Peptidfragmente und oxidierte Aminosäurereste. Diese Reaktionen sind unerlässlich, um die Stabilität und die Abbauwege des Peptids zu untersuchen .

Wissenschaftliche Forschungsanwendungen

CLIP (human) (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese- und Spaltungstechniken zu untersuchen.

Biologie: Untersucht für seine Rolle in der Stressantwort und der Immunmodulation.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Nebenniereninsuffizienz und Immunstörungen.

Industrie: Wird bei der Herstellung von diagnostischen Assays und Forschungsreagenzien eingesetzt.

Wirkmechanismus

CLIP (human) (TFA) übt seine Wirkungen aus, indem es an bestimmte Rezeptoren auf Zielzellen bindet, was zur Aktivierung intrazellulärer Signalwege führt. Die primären molekularen Zielstrukturen sind Melanocortin-Rezeptoren, die an der Regulation der Stressantwort und der Immunfunktion beteiligt sind . Die Wechselwirkung des Peptids mit diesen Rezeptoren löst eine Kaskade von Ereignissen aus, die die Genexpression und die zelluläre Aktivität modulieren.

Wirkmechanismus

CLIP (human) (TFA) exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets include melanocortin receptors, which are involved in regulating stress response and immune function . The peptide’s interaction with these receptors triggers a cascade of events that modulate gene expression and cellular activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adrenocorticotropes Hormon (ACTH) (1-24): Ein kürzeres Fragment des vollständigen ACTH-Peptids mit ähnlicher biologischer Aktivität.

Melanocyten-stimulierendes Hormon (MSH): Teilt strukturelle Ähnlichkeiten und bindet an dieselben Rezeptoren wie CLIP (human) (TFA).

Einzigartigkeit

CLIP (human) (TFA) ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins der Trifluormethylgruppe einzigartig, was seine Stabilität und Resistenz gegen Abbau erhöht . Dies macht es besonders nützlich in der Forschung und in therapeutischen Anwendungen, wo Stabilität entscheidend ist.

Eigenschaften

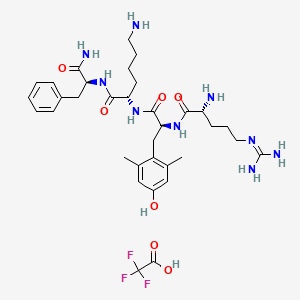

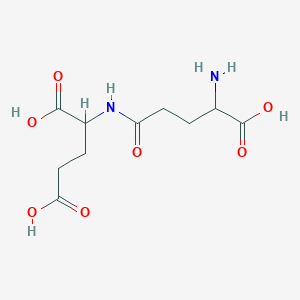

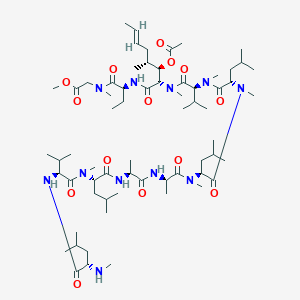

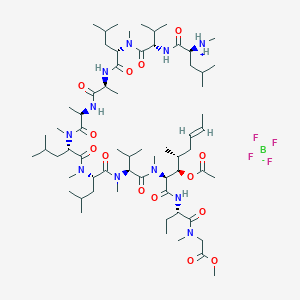

IUPAC Name |

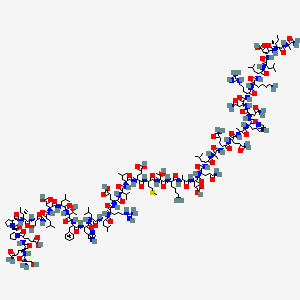

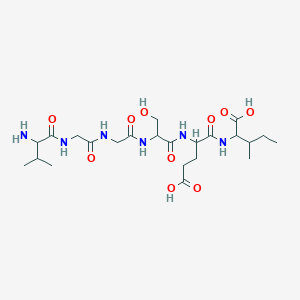

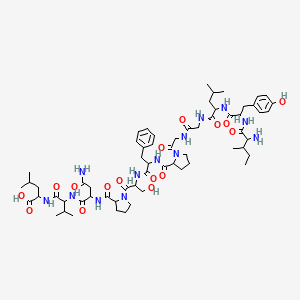

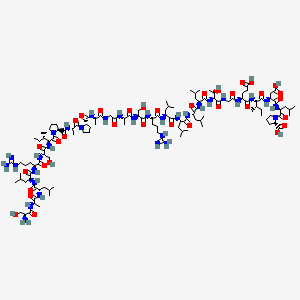

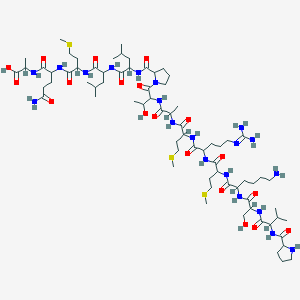

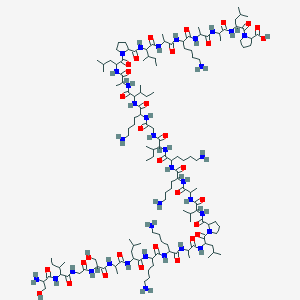

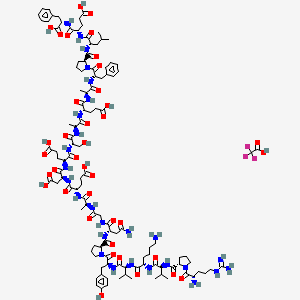

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPPDVOJVZTOMI-AEQSNVDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H166F3N27O38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.